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Introduction
Pimicotinib (formerly ABSK021) is an investigational, orally administered, highly potent and

selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By

targeting CSF-1R, Pimicotinib aims to modulate the function of macrophages, which play a

crucial role in the pathophysiology of various diseases, including certain cancers and

inflammatory conditions.[1] This technical guide provides a comprehensive overview of the

current knowledge on the pharmacokinetics and pharmacodynamics of Pimicotinib, drawing

from preclinical and clinical trial data.

Pharmacokinetics
The pharmacokinetic profile of Pimicotinib has been primarily characterized through a first-in-

human Phase I clinical trial (NCT04192344) in patients with advanced solid tumors, including a

cohort with tenosynovial giant cell tumor (TGCT).[3][4] A population pharmacokinetic (popPK)

model has also been developed to describe its behavior.[5][6]

Absorption
Following oral administration, Pimicotinib is rapidly absorbed, with a median time to maximum

plasma concentration (Tmax) ranging from 0.87 to 1.52 hours.[3] Plasma exposure, in terms of

Cmax and AUC, increases with dose, although this increase is slightly less than dose-
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proportional.[3] At steady-state, a 50 mg once-daily (QD) dose resulted in approximately 2-fold

higher maximum concentration (Cmax) and trough concentration (Ctrough) compared to a 25

mg QD dose.[1]

Distribution
A two-compartment model with first-order absorption and first-order elimination has been used

to describe the pharmacokinetic behavior of Pimicotinib.[5][6] In the popPK model, age and

body weight were identified as significant covariates affecting the apparent volumes of

distribution of the peripheral compartments (V2/F and V3/F, respectively).[5][6]

Metabolism
Details regarding the specific metabolic pathways of Pimicotinib are not yet fully elucidated in

the public domain. However, ongoing clinical trials are investigating the effects of hepatic

impairment and potential drug-drug interactions, which will provide further insights into its

metabolism.

Excretion
Pimicotinib exhibits a moderate terminal half-life (t1/2), with a mean range of 43.6 to 63.5

hours, suggesting that a once-daily dosing schedule is sufficient to maintain sustained drug

exposure.[3]

Pharmacokinetic Data Summary
Parameter Value

Study
Population

Dosing
Regimen

Source

Tmax (median) 0.87 - 1.52 hours
Advanced solid

tumors

25 mg, 50 mg,

75 mg, 100 mg

QD

[3]

t1/2 (mean) 43.6 - 63.5 hours
Advanced solid

tumors

25 mg, 50 mg,

75 mg, 100 mg

QD

[3]

Cmax & Ctrough

Ratio (50mg vs

25mg)

~2-fold higher
Tenosynovial

Giant Cell Tumor

50 mg QD vs 25

mg QD (steady-

state)

[1]
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Pharmacodynamics
The pharmacodynamic effects of Pimicotinib are directly linked to its mechanism of action as

a potent and selective CSF-1R inhibitor.

Mechanism of Action
Pimicotinib selectively inhibits the colony-stimulating factor 1 receptor (CSF-1R), a receptor

tyrosine kinase.[7] The in vitro IC50 value for CSF-1R inhibition is 19.48 nM.[7] By blocking the

binding of its ligands, CSF-1 and IL-34, Pimicotinib prevents the activation of downstream

signaling pathways that are crucial for the survival, proliferation, and differentiation of

macrophages.[1]

Cell Membrane

CSF-1R

Downstream Signaling
(e.g., PI3K/Akt, MAPK/ERK)

Activates

CSF-1

Binds and Activates

Pimicotinib

Inhibits

Macrophage Survival,
Proliferation, Differentiation

Promotes
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Caption: Pimicotinib inhibits CSF-1R signaling.

Biomarker Modulation
Treatment with Pimicotinib leads to significant changes in pharmacodynamic biomarkers,

indicating target engagement. Across all dose levels in the Phase I study, there was a greater

than 85% reduction in non-classical monocytes.[8] Furthermore, plasma CSF-1 levels were

observed to increase, with a plateau reached at the 50 mg QD dose, showing an approximately

40-fold maximal induction.[8] This increase in CSF-1 is a known class effect of CSF-1R

inhibitors, reflecting the disruption of the feedback loop. Changes in both plasma CSF-1 and C-

terminal telopeptide (CTx) levels have been shown to correlate with Pimicotinib plasma

concentrations.[1][5]

Clinical Efficacy in Tenosynovial Giant Cell Tumor
(TGCT)
The clinical efficacy of Pimicotinib has been most robustly demonstrated in patients with

TGCT, a rare and locally aggressive neoplasm driven by CSF-1 overexpression.

The pivotal Phase III MANEUVER trial (NCT05804045) evaluated the efficacy and safety of

Pimicotinib 50 mg QD versus placebo in patients with TGCT not amenable to surgery.[9]

Objective Response Rate (ORR): The primary endpoint was met, with a statistically

significant improvement in ORR at week 25 for the Pimicotinib arm compared to placebo,

as assessed by RECIST v1.1 criteria.[9] Longer-term follow-up showed a deepening of

response.[10]

Patient-Reported Outcomes: Clinically meaningful and statistically significant improvements

were also observed in key secondary endpoints, including reductions in pain and stiffness.

[11]

The Phase Ib portion of the NCT04192344 study also demonstrated significant anti-tumor

activity in TGCT patients.[4][5]

Efficacy Data Summary
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Trial
Dosing
Regimen

Primary
Endpoint

Result Source

MANEUVER

(Phase III)
50 mg QD

ORR at Week 25

(RECIST v1.1)

54.0%

(Pimicotinib) vs.

3.2% (Placebo)

(p<0.0001)

[9]

MANEUVER

(Long-term)
50 mg QD

ORR at 14.3

months (RECIST

v1.1)

76.2% [10]

Phase Ib 50 mg QD
ORR (RECIST

v1.1)

77.4% (as of Dec

2022)
[5]

Safety and Tolerability
Pimicotinib has been generally well-tolerated in clinical trials.[1] The most common treatment-

related adverse events include elevations in serum enzymes such as creatine phosphokinase

(CPK), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[1] Importantly,

there has been no evidence of cholestatic hepatotoxicity. In the MANEUVER trial, treatment-

emergent adverse events leading to dose reduction and treatment discontinuation were

infrequent.

Experimental Protocols
Phase III MANEUVER Trial (NCT05804045)

Study Design: A randomized, double-blind, placebo-controlled, multicenter study. Part 1

involved a 2:1 randomization to Pimicotinib 50 mg QD or placebo for 24 weeks. This was

followed by an open-label extension where all patients could receive Pimicotinib.[3][4]

Patient Population: Adults with histologically confirmed, unresectable TGCT with measurable

disease (≥2 cm) as per RECIST 1.1.[3][4]

Efficacy Assessment: The primary endpoint of Objective Response Rate (ORR) was

assessed by a blinded independent review committee (BIRC) based on Response

Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[4][12] Tumor assessments were
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performed using Magnetic Resonance Imaging (MRI) at baseline and specified intervals

throughout the trial.[12] Secondary endpoints included tumor volume score, range of motion,

and patient-reported outcomes for pain and stiffness.[3]

Screening Randomization

Pimicotinib 50mg QD
(24 weeks)

 2:1

Placebo
(24 weeks)

Open-Label Pimicotinib

Primary Endpoint:
ORR at Week 25

 Crossover

Click to download full resolution via product page

Caption: MANEUVER Phase III Trial Design.

In Vitro CSF-1R Inhibition Assay
Methodology: The inhibitory activity of Pimicotinib on CSF-1R was determined by

measuring the inhibition of ADP production in a biochemical assay.[7] The IC50 value,

representing the concentration of the drug that inhibits 50% of the enzyme's activity, was

calculated.[7]

Conclusion
Pimicotinib is a promising, orally active, and selective CSF-1R inhibitor with a favorable

pharmacokinetic profile that supports once-daily dosing. Its potent pharmacodynamic effects,

demonstrated by significant biomarker modulation and robust clinical efficacy in TGCT,

underscore its therapeutic potential. The well-tolerated safety profile further enhances its

promise as a novel treatment option for diseases driven by CSF-1R signaling. Further data

from ongoing and future studies will continue to refine our understanding of the complete

pharmacokinetic and pharmacodynamic characteristics of Pimicotinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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